N-Moc-MDMA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Moc-MDMA involves the protection of the amine group of 3,4-methylenedioxymethamphetamine with a methoxycarbonyl group. This is typically achieved using methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group .
Industrial Production Methods: The process would likely involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: N-Moc-MDMA undergoes several types of chemical reactions, including:
Hydrolysis: The methoxycarbonyl protecting group can be removed under acidic or basic conditions to yield 3,4-methylenedioxymethamphetamine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Substitution: The methoxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 3,4-methylenedioxymethamphetamine.
Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.
Scientific Research Applications
N-Moc-MDMA is primarily used in research and forensic applications. It serves as an analytical reference standard in the synthesis of 3,4-methylenedioxymethamphetamine. Researchers use it to study the chemical properties and reactions of 3,4-methylenedioxymethamphetamine derivatives. It is also used in forensic toxicology to identify and quantify 3,4-methylenedioxymethamphetamine and its derivatives in biological samples .
Mechanism of Action
N-Moc-MDMA exerts its effects by acting as a protected form of 3,4-methylenedioxymethamphetamine. Once the methoxycarbonyl group is removed, the resulting 3,4-methylenedioxymethamphetamine interacts with monoamine transporters in neurons. It inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm. These neurotransmitters are then released into the synaptic cleft, resulting in the psychoactive effects associated with 3,4-methylenedioxymethamphetamine .
Comparison with Similar Compounds
3,4-Methylenedioxymethamphetamine (MDMA): The parent compound of N-Moc-MDMA, known for its psychoactive effects.
Methylenedioxyamphetamine (MDA): A primary amine with hallucinogenic activity.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): A compound with similar psychoactive properties to 3,4-methylenedioxymethamphetamine.
Uniqueness: this compound is unique due to its methoxycarbonyl protecting group, which allows it to serve as a precursor in the synthesis of 3,4-methylenedioxymethamphetamine. This protective group can be removed under specific conditions, making this compound a valuable tool in research and forensic applications .
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-9(14(2)13(15)16-3)6-10-4-5-11-12(7-10)18-8-17-11/h4-5,7,9H,6,8H2,1-3H3 |
InChI Key |
UULQZCBUMWMNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N(C)C(=O)OC |
Origin of Product |
United States |
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